molecular formula C12H11ClFN3O B11849397 4-(3-Fluorophenoxy)picolinimidamide hydrochloride CAS No. 1179362-07-2

4-(3-Fluorophenoxy)picolinimidamide hydrochloride

Katalognummer: B11849397
CAS-Nummer: 1179362-07-2
Molekulargewicht: 267.68 g/mol
InChI-Schlüssel: TWYLCZJOHHCYLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Fluorophenoxy)picolinimidamide hydrochloride is a chemical compound with the molecular formula C12H11ClFN3O and a molecular weight of 267.69 g/mol . This compound is known for its unique structure, which includes a fluorophenoxy group attached to a picolinimidamide core. It is commonly used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenoxy)picolinimidamide hydrochloride typically involves the reaction of 3-fluorophenol with picolinimidamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and advanced purification techniques. The process is designed to ensure the consistent quality and purity of the compound, making it suitable for various applications in research and development .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Fluorophenoxy)picolinimidamide hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

4-(3-Fluorophenoxy)picolinimidamide hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: The compound is used as a building block in the synthesis of various organic molecules.

    Biology: It is used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(3-Fluorophenoxy)picolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

4-(3-Fluorophenoxy)picolinimidamide hydrochloride can be compared with other similar compounds, such as:

  • 4-(3-Chlorophenoxy)picolinimidamide hydrochloride
  • 4-(3-Bromophenoxy)picolinimidamide hydrochloride
  • 4-(3-Methylphenoxy)picolinimidamide hydrochloride

These compounds share a similar core structure but differ in the substituents attached to the phenoxy group. The presence of different substituents can lead to variations in their chemical properties and biological activities, highlighting the uniqueness of this compound .

Eigenschaften

CAS-Nummer

1179362-07-2

Molekularformel

C12H11ClFN3O

Molekulargewicht

267.68 g/mol

IUPAC-Name

4-(3-fluorophenoxy)pyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C12H10FN3O.ClH/c13-8-2-1-3-9(6-8)17-10-4-5-16-11(7-10)12(14)15;/h1-7H,(H3,14,15);1H

InChI-Schlüssel

TWYLCZJOHHCYLV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)OC2=CC(=NC=C2)C(=N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.